

In Vitro Potency Showdown: Fluticasone Propionate vs. Budesonide

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Compound of Interest		
Compound Name:	Fluticasone Propionate	
Cat. No.:	B1673493	Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic corticosteroids, **fluticasone propionate** and budesonide are two prominent molecules widely utilized for their anti-inflammatory properties, particularly in the management of respiratory diseases. For researchers and drug developers, a nuanced understanding of their comparative in vitro potency is crucial for optimizing therapeutic strategies and guiding the development of new chemical entities. This guide provides a comprehensive in vitro comparison of **fluticasone propionate** and budesonide, focusing on their interaction with the glucocorticoid receptor (GR) and their subsequent functional effects on gene expression.

Quantitative Potency Comparison

The intrinsic potency of a corticosteroid is fundamentally determined by its affinity for the glucocorticoid receptor and its ability to modulate gene expression through transactivation and transrepression. The following table summarizes key in vitro quantitative data comparing **fluticasone propionate** and budesonide.



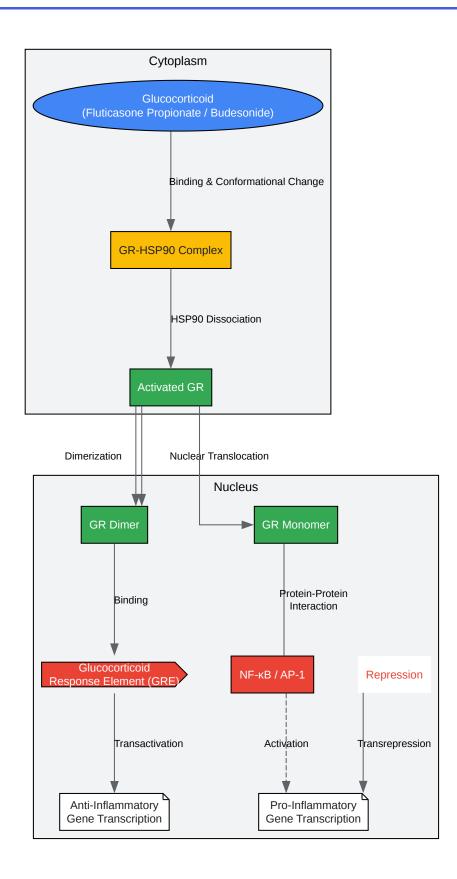
Parameter	Fluticasone Propionate	Budesonide	Reference
Relative Receptor Binding Affinity (RBA) (Dexamethasone = 100)	1910	855	[1]
Dissociation Constant (KD) for human lung GR	0.5 nmol/L	~1.5 nmol/L (3-fold lower affinity than FP)	[2]
Transactivation (β2- receptor induction) EC50	9.8 x 10-10 M	1.1 x 10-9 M	[3]
Transrepression (GM- CSF release inhibition) EC50	1.8 x 10-11 M	5.0 x 10-11 M	[3]
Transrepression (3xkB inhibition) IC50	0.5 x 10-11 M	2.7 x 10-11 M	[3]

The data clearly indicates that **fluticasone propionate** exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to budesonide.[1][2] This higher affinity translates into greater potency in functional assays, with **fluticasone propionate** demonstrating lower EC50 and IC50 values in both transactivation and transrepression assays. [3]

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.





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Glucocorticoid receptor signaling pathway.



Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data presented above.

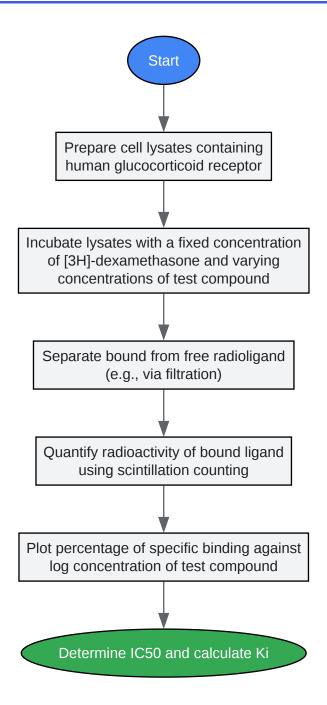
Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for the glucocorticoid receptor.

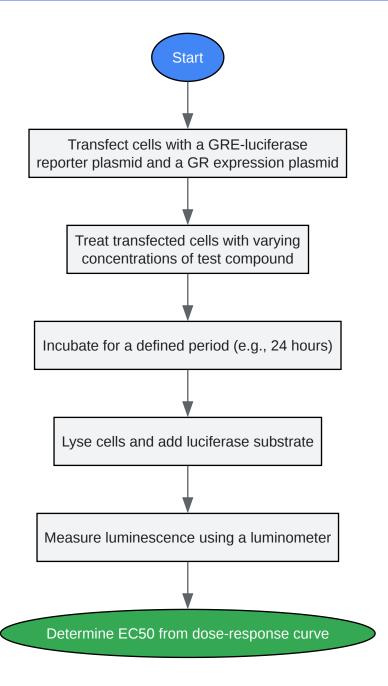
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds (**fluticasone propionate** and budesonide) in displacing a radiolabeled ligand from the glucocorticoid receptor. This value is then used to calculate the inhibitory constant (Ki).

Workflow:

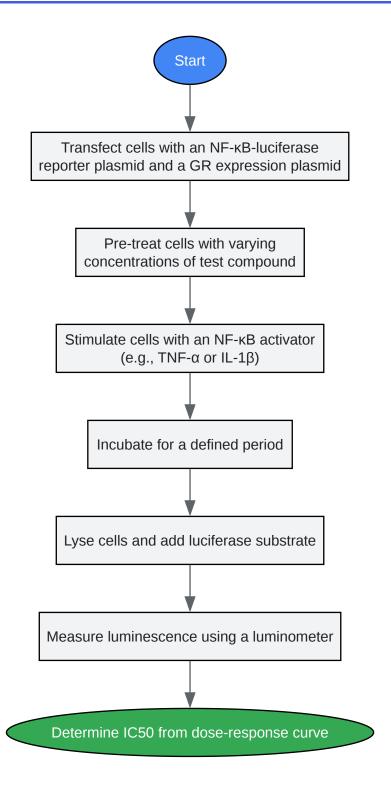












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